molecular formula C19H12ClN3O B11109690 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 300843-86-1

2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Cat. No.: B11109690
CAS No.: 300843-86-1
M. Wt: 333.8 g/mol
InChI Key: KMTZWSGNMZQACG-UHFFFAOYSA-N
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Description

2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyranoquinoline core, which is fused with a chlorophenyl group and an amino group, making it a versatile molecule for chemical modifications and applications.

Properties

CAS No.

300843-86-1

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C19H12ClN3O/c20-15-6-2-1-5-12(15)16-13-8-7-11-4-3-9-23-17(11)18(13)24-19(22)14(16)10-21/h1-9,16H,22H2

InChI Key

KMTZWSGNMZQACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of 2-chlorobenzaldehyde, malononitrile, and 4-hydroxyquinoline in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Synthetic Routes and Multicomponent Reactions

The compound is synthesized via multicomponent reactions (MCRs) involving:

  • Key Reagents : 2-Chlorobenzaldehyde, malononitrile, and 8-hydroxyquinoline derivatives.

  • Conditions : Reflux in ethanol with piperidine (10–30 mol%) as a base catalyst .

  • Mechanism :

    • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.

    • Michael Addition : Attack by the phenolate anion of hydroxyquinoline on the nitrile.

    • Cyclization : Intramolecular ring closure to form the pyranoquinoline core .

Table 1: Optimization of Synthesis Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
PiperidineEthanol80 (Reflux)83
DBUWaterRT85*
*Yield reported for analogous chromene derivatives.

Oxidation Reactions

The amino and nitrile groups enable oxidation pathways:

  • Agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Products :

    • Oxidation of the pyran ring’s ether oxygen to a ketone.

    • Conversion of the nitrile to a carboxylic acid under strong oxidative conditions.

Mechanistic Pathway :

NH2-PyranoquinolineKMnO4/H2O2Ketone or Carboxylic Acid Derivatives\text{NH}_2\text{-Pyranoquinoline} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}_2} \text{Ketone or Carboxylic Acid Derivatives}

Nucleophilic Substitution at the 2-Chlorophenyl Group

The ortho-chlorine substituent undergoes substitution under specific conditions:

  • Reagents : Piperidine, morpholine, or other amines.

  • Conditions : Reflux in ethanol (6–12 h) .

  • Product : 2-Amino-4-(2-piperidinophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile .

Table 2: Substitution Reactivity

NucleophileReaction Time (h)Yield (%)
Piperidine678
Morpholine865

Cycloaddition and Ring Expansion

The electron-deficient pyran ring participates in cycloadditions:

  • Diels-Alder Reactions : With dienophiles like maleic anhydride to form bicyclic adducts .

  • Ring Expansion : Treatment with acetylenedicarboxylate yields pyrimido[4',5':6,5]pyrano derivatives .

Example Reaction :

Pyranoquinoline+Maleic AnhydrideBicyclic Lactone Derivative\text{Pyranoquinoline} + \text{Maleic Anhydride} \rightarrow \text{Bicyclic Lactone Derivative}

Functionalization via Michael Addition

The α,β-unsaturated nitrile moiety acts as a Michael acceptor:

  • Reagents : Nitroalkanes, active methylene compounds.

  • Products : C-3 side chain derivatives (e.g., nitroalkyl-substituted analogs) .

Mechanism :

  • Base-catalyzed deprotonation of the nitroalkane.

  • Conjugate addition to the nitrile-bearing carbon.

  • Cyclization to stabilize the adduct .

Biological Activity and Derivatization

While beyond pure chemical reactivity, biological studies reveal:

  • Anticancer Activity : Inhibition of EGFR and VEGFR-2 kinases via π-π stacking and hydrogen bonding .

  • Antimicrobial Modifications : Introduction of sulfonamide or triazole groups enhances activity .

Scientific Research Applications

Medicinal Chemistry

2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of key enzymes or cellular processes in microorganisms.
  • Anticancer Properties : Research suggests that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, it has shown efficacy against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative activity .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various reactions, including:

  • Multi-component Reactions : This compound can be synthesized through multi-component reactions involving simple precursors like 2-chlorobenzaldehyde and malononitrile under specific conditions .
  • Modification Reactions : The presence of functional groups allows for further chemical modifications, such as oxidation and reduction processes, leading to derivatives with distinct properties .

Material Science

The unique electronic and optical properties of this compound make it suitable for applications in material science. It has been utilized in developing materials with specific electronic characteristics, potentially applicable in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinoline
  • 2-amino-3-cyano-4-(2-chlorophenyl)-8-(2-chlorobenzylidene)-1,4,5,6,7,8-hexahydrobenzo[b]pyran

Uniqueness

2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of the chlorophenyl group and the pyranoquinoline core provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .

Biological Activity

2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile (CAS Number: 300843-86-1) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H12ClN3O
  • Molecular Weight : 333.77 g/mol
  • LogP : 4.81 (indicating lipophilicity)

Synthesis

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of the pyranoquinoline structure. Various methods have been reported, including the use of L-proline as a catalyst under reflux conditions, which provides high yields and purities without extensive purification steps .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyranoquinoline compounds exhibit notable antimicrobial properties. The compound in focus has been evaluated for its antibacterial activity against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed moderate to good antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL against various bacteria.
  • Most Sensitive Strain : Bacillus cereus was identified as the most sensitive strain, while Escherichia coli exhibited resistance .

Table 1: Antibacterial Activity of Pyranoquinoline Derivatives

CompoundMIC (mg/mL)Most Sensitive Strain
10.23E. cloacae
20.17B. cereus
30.70S. Typhimurium
4>3.75-

Antioxidant Activity

The antioxidant potential of this compound has also been explored, showing significant radical scavenging activity. Compounds related to this structure demonstrated DPPH scavenging percentages ranging from 84% to over 90%, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

In vitro studies have indicated that derivatives of pyranoquinolines possess anti-inflammatory properties, with stabilization percentages for human red blood cell membranes ranging from 86% to nearly 99%. This suggests potential therapeutic applications in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of halogen substituents (like chlorine) on the phenyl ring enhances antimicrobial activity.
  • Modifications at the amino group can significantly alter the compound's interaction with biological targets, impacting both potency and selectivity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyranoquinoline derivatives where structural modifications led to enhanced biological activities:

  • Compound X showed an IC50 value comparable to ciprofloxacin when tested against E. coli DNA gyrase B.
  • This highlights the potential for developing new antimicrobial agents based on the pyranoquinoline framework.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile?

The compound is typically synthesized via multicomponent reactions involving 8-hydroxyquinoline derivatives, substituted benzaldehydes, and malononitrile. For example, microwave-assisted methods using magnetic nano cobalt ferrite catalysts (e.g., CoFe₂O₄) under solvent-free conditions achieve yields up to 90% . Alternatively, α-cyano-p-halocinnamonitriles react with 8-hydroxyquinoline in ethanol, catalyzed by piperidine, to form the pyranoquinoline core. Reaction optimization includes temperature control (80–100°C) and purification via recrystallization (e.g., benzene or ethanol) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural characterization employs:

  • IR spectroscopy : Identification of functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, CN at ~2200 cm⁻¹) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm aromatic proton environments and carbon frameworks. For example, the pyran ring H-4 proton appears as a singlet at δ ~5.0 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 334 for the 4-chlorophenyl derivative) validate molecular weight .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit:

  • Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion, with MIC values ranging from 25–100 µg/mL. Substituents like chloro or methoxy groups enhance activity .
  • Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) shows >80% inhibition efficiency for mild steel in HCl, attributed to adsorption on metal surfaces via π-electrons and lone pairs .

Advanced Research Questions

Q. How does the compound act as a mixed inhibitor of butyrylcholinesterase (BChE), and what structural features drive this activity?

Kinetic studies (Lineweaver-Burk plots) and molecular docking reveal that the 2-chlorophenyl and pyranoquinoline moieties bind both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE. The methoxy group on the middle phenyl ring enhances PAS interactions via hydrogen bonding with Tyr332, achieving IC₅₀ values as low as 1.00 µM .

Q. What methodologies are used to analyze its corrosion inhibition mechanisms?

  • Electrochemical polarization : Determines corrosion current density (icorri_{corr}) and potential (EcorrE_{corr}) to assess inhibitor efficiency.
  • Density Functional Theory (DFT) : Calculates quantum parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to correlate electronic structure with adsorption behavior .
  • Atomic force microscopy (AFM) : Visualizes surface morphology changes post-inhibition .

Q. How can synthetic yields and reaction times be optimized for large-scale preparation?

  • Microwave irradiation : Reduces reaction times from hours to minutes (e.g., 15–30 minutes) and improves yields (up to 96%) compared to conventional heating .
  • Catalyst selection : Nano-catalysts like SBA-15 (mesoporous silica) in H₂O/EtOH systems enhance green chemistry metrics while maintaining efficiency .

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-withdrawing groups (e.g., Cl) : Enhance BChE inhibition and corrosion resistance by increasing electrophilicity and adsorption strength .
  • Methoxy groups : Improve solubility and PAS binding in BChE via polar interactions, as shown in comparative docking studies of derivatives .

Q. How are contradictions in activity data across studies resolved?

Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Structural validation : Ensuring synthesized compounds match reported structures via XRD or DEPT-NMR .
  • Standardized assays : Replicating conditions (e.g., enzyme concentration, pH) from high-impact studies to minimize variability .

Q. What advanced techniques are used to study its optical and electronic properties?

  • UV-Vis spectroscopy : Identifies π→π* transitions in the pyranoquinoline core (~350 nm) for optoelectronic applications .
  • Cyclic voltammetry : Measures redox potentials to assess electron-transfer capabilities relevant to corrosion inhibition .

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